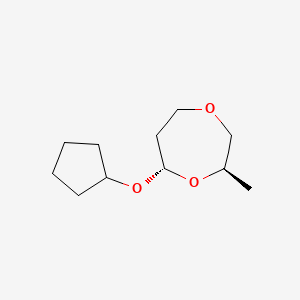
(2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane is a chemical compound with a unique structure that includes a cyclopentyloxy group and a dioxepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane typically involves the formation of the dioxepane ring followed by the introduction of the cyclopentyloxy group. One common method is the cyclization of a suitable diol precursor under acidic conditions, followed by etherification with cyclopentanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the cyclization and etherification steps efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the cyclopentyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R,7S)-diacetoxytridecane: Another compound with a similar stereochemistry but different functional groups.
(2R,5R,7S,10S)-naphthanetetracarboxylic dianhydride: A compound with a similar ring structure but different substituents.
Uniqueness
(2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane is unique due to its specific combination of a cyclopentyloxy group and a dioxepane ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
(2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane |
InChI |
InChI=1S/C11H20O3/c1-9-8-12-7-6-11(13-9)14-10-4-2-3-5-10/h9-11H,2-8H2,1H3/t9-,11-/m1/s1 |
InChI Key |
CECOTKSWIUWQHF-MWLCHTKSSA-N |
Isomeric SMILES |
C[C@@H]1COCC[C@H](O1)OC2CCCC2 |
Canonical SMILES |
CC1COCCC(O1)OC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane](/img/structure/B13817539.png)
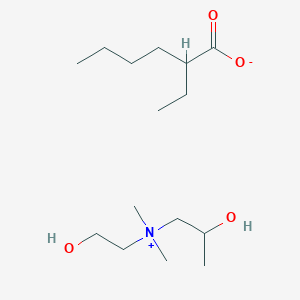

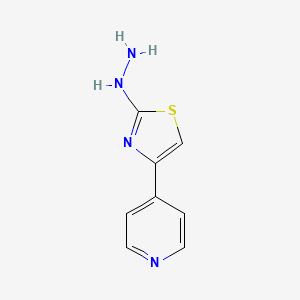
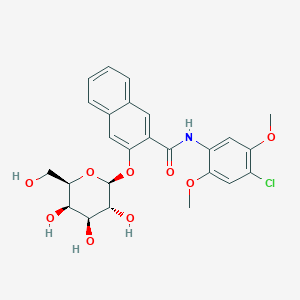
![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione](/img/structure/B13817547.png)
![2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13817560.png)
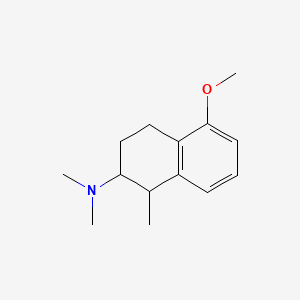
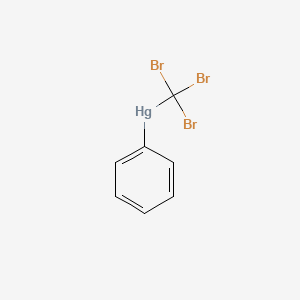
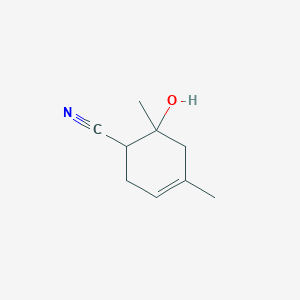
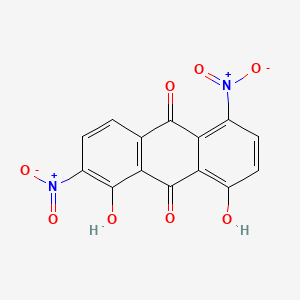
![1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one](/img/structure/B13817587.png)
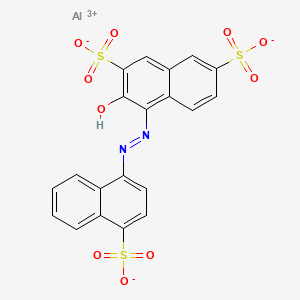
![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13817611.png)
